Ammonium tetraphenylborate
Overview
Description
Synthesis Analysis
The synthesis of ammonium tetraphenylborate and related quaternary ammonium compounds involves controlled radical polymerization techniques, enabling precise control over macromolecular structure, order, and functionality. These compounds have been synthesized for their antibacterial, antifungal, antiviral, and anti-matrix metalloproteinase capabilities, highlighting their potential in the preparation of antimicrobial biomaterials (Yang Jiao et al., 2017).
Molecular Structure Analysis
The molecular structure of ammonium tetraphenylborate and its derivatives plays a crucial role in their functionality and applications. The synthesis and properties of amino acids and peptides containing tetrazolyl moieties, for example, demonstrate the versatility of nitrogen-containing compounds in medicinal chemistry, emphasizing the significance of molecular structure in determining biological activity (E. A. Popova & R. Trifonov, 2015).
Chemical Reactions and Properties
Ammonium tetraphenylborate participates in various chemical reactions, highlighting its reactivity and interaction with other substances. Studies on the synthesis of nanostructured silicas and multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation, showcase the compound's role in facilitating complex chemical reactions (P. Hesemann et al., 2014; R. Rossi* et al., 2014).
Physical Properties Analysis
The physical properties of ammonium tetraphenylborate, such as solubility, melting point, and stability, are essential for its application in various domains. The review of calcium and ammonium salts for stimulating plant growth discusses the impact of ammonium-based compounds on plant physiology, indirectly highlighting the importance of understanding the physical properties of such compounds for their effective use (L. Fenn & S. Feagley, 1999).
Chemical Properties Analysis
The chemical properties of ammonium tetraphenylborate, including its reactivity, compatibility with various solvents, and interaction with other chemical species, determine its applications in synthesis, catalysis, and material science. The synthesis and application of quaternary ammonium compounds as compatibilizers for polymer blends and composites review showcases the utility of these compounds in enhancing the thermo-mechanical properties of polymer composites, highlighting the compound's chemical versatility (A. A. Shamsuri & S. Jamil, 2021).
Scientific Research Applications
Ion Recovery and Waste Stream Management : Ammonium tetraphenylborate is effective in recovering trace amounts of ammonium and cesium ions from aqueous waste streams. It facilitates the precipitation of these salts, which can be recycled back into the waste stream, thereby aiding in waste management and resource recovery (Ponder & Mallouk, 1999).
Crystallography and Hydrogen Bonding Studies : The crystal structure of ammonium tetraphenylborate, particularly its short N+--H...Ph hydrogen bonds, has been characterized by neutron diffraction. This research is vital in understanding the molecular and crystal structure of such compounds (Steiner & Mason, 2000).
Analytical Chemistry Applications : Ammonium tetraphenylborate has been used in potentiometric titrations for determining various organic cations, including pharmaceuticals. It serves as a precipitating agent for these compounds, thereby aiding in their quantitative analysis (Christopoulos, Diamandis, & Hadjiioannou, 1982).
Infrared Spectrophotometry : The infrared spectra of ammonium tetraphenylborate have been studied for the determination of ammonium ions. This method is useful for analyzing ammonium ions in the presence of alkali metal ions (Kiss-Eröss, Erdey, & Buzás, 1970).
Organic Microanalysis : Sodium tetraphenylborate has been utilized in potentiometric precipitation titration of water-soluble organic cations, including alkaloids and dyes. This has implications for microanalytical procedures in chemistry (Selig, 1980).
Polymer Chemistry : The compound plays a role in the polymerization process, particularly in the initiation of polymerization through photolysis. It is used as a photoinitiator in various polymerization reactions (Grinevich et al., 1999).
Solar Cell Improvement : Ammonium tetraphenylborate derivatives like tetrabutylammonium tetraphenylborate have been used as cathode buffer layers in organic solar cells, leading to improvements in power conversion efficiencies (Wang et al., 2014).
Electrochemical Applications : The electrochemical properties of novel ionic liquids containing ammonium tetraphenylborate have been studied for applications in electric double-layer capacitors, highlighting its potential in energy storage technologies (Sato, Masuda, & Takagi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
azanium;tetraphenylboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561024 | |
Record name | Ammonium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetraphenylborate | |
CAS RN |
14637-34-4 | |
Record name | Ammonium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium tetraphenylborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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